Filanesib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .

Molecular Structure Analysis

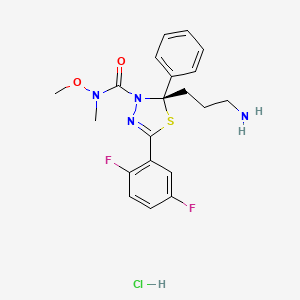

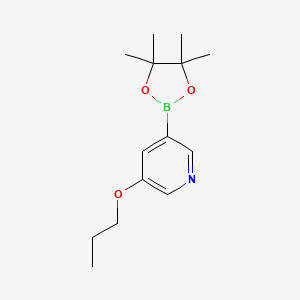

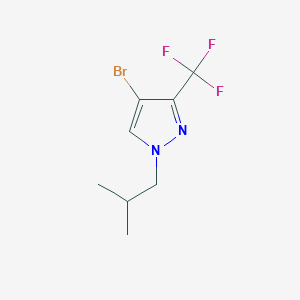

The molecular formula of Filanesib hydrochloride is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of Filanesib hydrochloride include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Aplicaciones Científicas De Investigación

Filanesib Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Oncology Multiple Myeloma Treatment: Filanesib hydrochloride, also known as ARRY-520, is primarily researched for its efficacy in treating multiple myeloma. It is a highly selective inhibitor of kinesin spindle proteins (KSP), which are essential for mitotic spindle formation and cell division. Clinical trials have shown that Filanesib can induce mitotic arrest and subsequent tumor cell death, demonstrating significant activity as a monotherapy in heavily pretreated multiple myeloma patients .

Combination Therapy Enhancing Chemotherapeutic Efficacy: In combination with other chemotherapeutic agents like bortezomib and dexamethasone, Filanesib has shown encouraging results in relapsed/refractory multiple myeloma. The combination aims to enhance the efficacy of standard treatments and improve patient outcomes .

Cardiovascular Diseases: Filanesib’s role in cardiovascular diseases has been mentioned, although specific details and study results are not readily available from the search results. This suggests an exploratory stage in research for these applications .

Hemic and Lymphatic Diseases: Similarly, Filanesib has been associated with potential applications in hemic and lymphatic diseases. The therapeutic mechanisms and clinical trial outcomes are areas for future research .

Other Diseases: The search results also allude to Filanesib’s exploration in other unspecified diseases. This broad category likely encompasses early-stage research or theoretical applications that have yet to be defined or studied in detail .

Synapse - Drug Targets, Indications, Patents Springer - First-in-human phase 1 study of filanesib Blood Journal - Filanesib Demonstrates Potent and Rapid Activity Wiley Online Library - Filanesib plus bortezomib and dexamethasone

Mecanismo De Acción

Target of Action

Filanesib hydrochloride primarily targets the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the formation of the bipolar spindle, a structure necessary for cell division .

Mode of Action

Filanesib hydrochloride is a highly potent KSP inhibitor . It demonstrates subnanomolar potency in both enzymatic and cellular assays . The compound inhibits KSP, preventing the formation of the bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus .

Biochemical Pathways

The inhibition of KSP by Filanesib hydrochloride affects the mitotic spindle assembly, a critical process in cell division . This disruption causes mitotic arrest, leading to cell death or apoptosis, particularly in cancer cells that are rapidly proliferating .

Pharmacokinetics

A phase 1 study reported dose-proportional increases in filanesib exposure and a half-life of approximately 70 hours .

Result of Action

The primary result of Filanesib hydrochloride’s action is the induction of mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells . This has led to marked tumor regression in preclinical models of human solid tumors and human leukemias .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1385020-40-5 |

Source

|

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

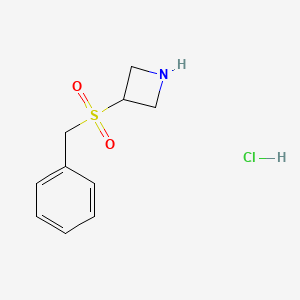

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

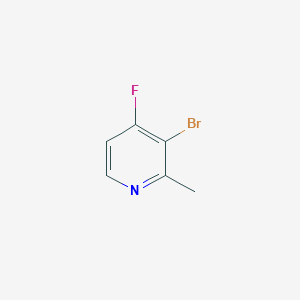

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)